1,2,4,5-Benzenetetramine, N,N,N',N',N'',N'',N''',N'''-octamethyl-

Description

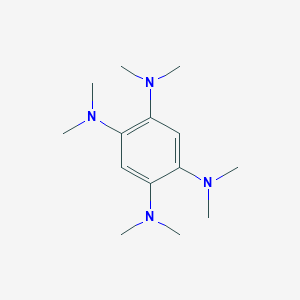

1,2,4,5-Benzenetetramine, N,N,N',N',N'',N'',N''',N'''-octamethyl- (hereafter referred to as "octamethyl-benzenetetramine") is a fully substituted aromatic amine derivative. Its structure consists of a benzene ring with four dimethylamino (-N(CH₃)₂) groups at the 1,2,4,5 positions. The molecular formula is C₁₄H₂₆N₄, with a molecular weight of 250.36 g/mol. The compound is characterized by its high symmetry and steric bulk due to the eight methyl groups attached to the nitrogen atoms.

Properties

IUPAC Name |

1-N,1-N,2-N,2-N,4-N,4-N,5-N,5-N-octamethylbenzene-1,2,4,5-tetramine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N4/c1-15(2)11-9-13(17(5)6)14(18(7)8)10-12(11)16(3)4/h9-10H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKUMTPMEJTJOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1N(C)C)N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40326832 | |

| Record name | 1,2,4,5-Benzenetetramine, N,N,N',N',N'',N'',N''',N'''-octamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104779-70-6 | |

| Record name | 1,2,4,5-Benzenetetramine, N,N,N',N',N'',N'',N''',N'''-octamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration and Ammonolysis of Chlorinated Precursors

The synthesis begins with 4,6-dinitro-m-dichlorobenzene, which undergoes ammonolysis in liquid ammonia at elevated temperatures (100–150°C) to replace chlorine atoms with amino groups. This step yields 4,6-dinitro-m-phenylenediamine, a key intermediate. Reaction conditions are optimized to minimize byproducts such as mono- or tri-substituted derivatives, with yields exceeding 85% under controlled ammonia pressure.

Catalytic Hydrogenation for Reduction

The dinitro intermediate is then reduced to 1,2,4,5-benzenetetramine using hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) or Raney nickel catalysts. Typical conditions include:

-

Temperature : 45–60°C

-

Pressure : 0.5–1.0 MPa H₂

-

Solvent : Ethanol or water-ethanol mixtures

This step achieves near-quantitative conversion, with the tetraamine isolated as a hydrochloride salt (C₆H₁₀N₄·4HCl) for stability.

Methylation of 1,2,4,5-Benzenetetramine

The conversion of 1,2,4,5-benzenetetramine to its octamethyl derivative requires exhaustive methylation of all four primary amine groups. Industrial and laboratory methods diverge in scalability and reagent selection.

Laboratory-Scale Methylation

In controlled settings, dimethyl sulfate or methyl iodide serves as the methylating agent. The reaction proceeds via nucleophilic substitution, where the amine groups attack the electrophilic methylating agent:

Key Parameters :

-

Base : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to neutralize HX byproducts.

-

Solvent : Polar aprotic solvents (e.g., dimethylformamide) enhance reagent miscibility.

-

Temperature : 60–80°C to balance reaction rate and side reactions.

Steric hindrance from successive methylations necessitates excess methylating agent (10–12 equivalents) and prolonged reaction times (24–48 hours).

Industrial Methylation Strategies

Large-scale production employs continuous-flow reactors to improve efficiency. Methyl chloride (CH₃Cl) gas is introduced under pressure (2–3 MPa) in a solvent-free system, reducing waste and energy costs. Catalysts like zeolites or acidic resins accelerate the reaction, achieving >90% conversion in 8–12 hours.

Purification and Characterization

Crystallization and Distillation

Crude octamethyl-benzenetetramine is purified via fractional distillation under reduced pressure (10–20 mmHg) to remove unreacted methylating agents. Subsequent crystallization from hexane or toluene yields a white crystalline solid with >99% purity.

Analytical Validation

Comparative Analysis of Synthetic Routes

Challenges and Optimization

Steric Hindrance

The sequential addition of methyl groups creates significant steric bulk, slowing later methylation steps. Strategies include:

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Benzenetetramine, N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-octamethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amino groups or the aromatic ring.

Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or metal hydrides, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted benzenes, quinones, and other aromatic compounds with modified functional groups. These products can be further utilized in the synthesis of polymers, dyes, and other industrial chemicals.

Scientific Research Applications

Cancer Therapy

Mechanism of Action:

1,2,4,5-Benzenetetramine functions primarily as a selective inhibitor of focal adhesion kinase (FAK), a protein implicated in cancer cell proliferation and metastasis. By inhibiting the phosphorylation of FAK at the Y397 site, it disrupts integrin signaling pathways essential for cell survival and motility .

Antiproliferative Activity:

The compound has demonstrated antiproliferative effects across various human tumor cell lines. Notably, it has shown efficacy against:

- Breast Cancer: Inducing regression of breast tumors in vivo .

- Pancreatic Cancer: Exhibiting significant tumor regression in animal models .

- Glioblastoma: Showing promise in inhibiting tumor growth .

Case Study: Breast Cancer Treatment

A study indicated that treatment with FAK Inhibitor 14 led to approximately 25% reduction in tumor size compared to control groups after 23 days of administration (30 mg/kg via intraperitoneal injection) .

Material Science

Synthesis of Polymers:

1,2,4,5-Benzenetetramine is utilized as a precursor in synthesizing advanced materials. For instance:

- Poly-1,4-(2.5-dihydroxy) phenylene benzo diimidazole resin: This polymer exhibits high thermal stability and spinnability, making it suitable for various applications including high-performance fibers .

Thermal Stability:

The tetraamine compound shows good thermal stability with a decomposition temperature ranging from 200°C to 282°C . This property is critical for materials intended for high-temperature applications.

Research Applications

Metastasis Assays:

The compound has been employed in metastasis assays to study its effects on cellular behavior related to cancer spread. Its ability to promote cell detachment and inhibit adhesion is crucial for understanding metastatic processes .

Nanoparticle Development:

Research has explored the incorporation of FAK inhibitors into nanoparticles for targeted drug delivery systems. For example, studies have investigated the use of hyaluronic acid-labeled poly(d,l-lactide-co-glycolide) nanoparticles that incorporate FAK siRNA to overcome chemoresistance in ovarian cancer cells .

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Cancer Therapy | Breast Cancer Treatment | 25% tumor size reduction in vivo after treatment with Y15 |

| Pancreatic Tumors | Significant regression observed in animal models | |

| Material Science | Polymer Synthesis | High thermal stability; suitable for advanced material applications |

| Research Applications | Metastasis Assays | Promotes cell detachment; inhibits adhesion |

| Nanoparticle Drug Delivery | Enhances efficacy against chemoresistant ovarian cancer |

Mechanism of Action

The mechanism of action of 1,2,4,5-Benzenetetramine, N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-octamethyl- involves its interaction with various molecular targets and pathways. The compound’s amino groups can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules, influencing their activity and function. These interactions can lead to changes in cellular processes, making the compound useful in various biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Parent Compound: 1,2,4,5-Benzenetetramine Tetrahydrochloride

- Molecular Formula : C₆H₁₀N₄·4HCl

- Molecular Weight : ~283.84 g/mol (as tetrahydrochloride salt)

- Substituents : Four primary amine (-NH₂) groups at the 1,2,4,5 positions.

- Key Differences :

- Solubility : The tetrahydrochloride salt is highly polar and water-soluble, whereas the octamethyl derivative is lipophilic and soluble in organic solvents.

- Reactivity : The parent amine is nucleophilic and participates in coordination chemistry (e.g., ligand synthesis), while the octamethyl derivative, with tertiary amines, exhibits reduced nucleophilicity but enhanced basicity .

- Applications : The parent compound is used in pharmaceutical intermediates (e.g., ) or polymer synthesis, while the octamethyl variant may serve as a surfactant or catalyst ligand due to its hydrophobic character .

N,N-Dimethylbenzylamine (C₉H₁₃N)

- Molecular Weight : 135.21 g/mol

- Structure: A benzylamine derivative with a single tertiary dimethylamino group.

- Comparison: Steric Effects: Octamethyl-benzenetetramine has four bulky dimethylamino groups, creating significant steric hindrance compared to the mono-substituted N,N-dimethylbenzylamine. Basicity: The octamethyl derivative’s multiple tertiary amines likely result in higher basicity (pKa ~10–11) compared to N,N-dimethylbenzylamine (pKa ~9.5) .

1,2,4,5-Tetramethylbenzene (Durene, C₁₀H₁₄)

- Molecular Weight : 134.22 g/mol

- Structure : A hydrocarbon with four methyl groups on the benzene ring.

- Comparison :

Structural and Functional Comparison Table

Biological Activity

1,2,4,5-Benzenetetramine, N,N,N',N',N'',N'',N''',N'''-octamethyl- (CAS No. 104779-70-6) is a polyamine compound with a complex structure characterized by multiple amine groups and a benzene ring. Its molecular formula is with a molecular weight of approximately 250.38 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in cancer therapy and as a precursor for synthesizing advanced materials.

- Molecular Formula :

- Molecular Weight : 250.38 g/mol

- Structure : The compound features a benzene core with four amine substituents, which can influence its reactivity and biological interactions.

Anticancer Properties

Research indicates that 1,2,4,5-benzenetetramine derivatives exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Biological Activity of 1,2,4,5-Benzenetetramine Derivatives

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | AsPC-1 (Pancreatic Cancer) | 86.7 | Induces apoptosis |

| Compound 2 | H1975 (Lung Cancer) | 47 | Blocks FAK signaling |

| Compound 3 | Ramos (B-cell Lymphoma) | 5.17 | Inhibits migration |

These findings suggest that certain derivatives of the compound can effectively target cancer cells by disrupting critical signaling pathways involved in cell survival and proliferation .

The primary mechanism through which these compounds exert their anticancer effects involves the inhibition of focal adhesion kinase (FAK), a key regulator in cancer cell migration and survival. Inhibition of FAK leads to reduced cell motility and increased apoptosis in tumor cells .

Case Studies

-

Study on Pancreatic Cancer Cells :

- Researchers investigated the effects of octamethyl-benzenetetramine on AsPC-1 cells. The results showed significant inhibition of cell growth with an IC50 value of 86.7 nM. Flow cytometry analysis revealed that treatment led to increased apoptosis rates in a dose-dependent manner.

-

Lung Cancer Research :

- In another study focusing on H1975 cells, the compound demonstrated an IC50 value of 47 nM, indicating potent inhibitory activity against this resistant lung cancer line. The study highlighted that this compound could effectively block the FAK/PI3K/AKT signaling pathway, leading to cell cycle arrest .

Applications in Material Science

Beyond its biological activity, 1,2,4,5-benzenetetramine has applications in material science as a precursor for synthesizing carbon dots and polymers. These materials have been explored for their optical properties and potential use in sensors and drug delivery systems .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 1,2,4,5-Benzenetetramine, N,N,N',N',N'',N'',N''',N'''-octamethyl-, and what key spectral features should researchers prioritize?

- Methodological Answer :

- Infrared (IR) Spectroscopy : Focus on the N–H and C–N stretching vibrations (if unprotonated amines are present) and methyl group C–H stretches. For methylated amines, the absence of N–H stretches and the presence of symmetric/asymmetric C–H bending (1370–1480 cm⁻¹) are critical .

- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR to resolve methyl proton signals (δ ~2.1–3.0 ppm) and ¹³C NMR to confirm methyl group attachment to nitrogen. Quantitative NMR (qNMR) standards, such as those for tetramethylbenzene derivatives, can aid in calibration .

- Mass Spectrometry (MS) : Electron ionization (EI) MS should reveal molecular ion fragmentation patterns, with methyl group losses (e.g., –CH₃, m/z 15) and benzenetetramine backbone stability under high vacuum .

Q. What synthetic routes are viable for preparing this compound, and how can purity be optimized during purification?

- Methodological Answer :

- Synthesis : Multi-step alkylation of 1,2,4,5-benzenetetramine with methylating agents (e.g., methyl iodide) under inert atmospheres. Control reaction stoichiometry to avoid over-alkylation or side reactions.

- Purification : Use preparative gas chromatography (GC) with polar columns (e.g., polyethylene glycol phases) to separate methylated isomers, as demonstrated for tetramethylbenzene derivatives . Recrystallization in non-polar solvents (e.g., hexane) may enhance crystalline purity.

Advanced Research Questions

Q. How does the steric and electronic configuration of the octamethylated amine groups influence coordination chemistry or metal-organic framework (MOF) design?

- Methodological Answer :

- Steric Effects : The bulky methyl groups limit axial coordination in metal complexes, favoring planar geometries. Compare ligand behavior in MOF synthesis using isoreticular expansion principles, where methyl groups may reduce pore accessibility .

- Electronic Effects : Methyl substitution lowers amine basicity, altering metal-ligand bond strength. Use X-ray photoelectron spectroscopy (XPS) to assess nitrogen electron density and compare with non-methylated analogs.

- Experimental Design : Synthesize MOFs using this ligand and characterize porosity via nitrogen adsorption isotherms. Contrast with MOFs derived from less-substituted amines to evaluate structural impacts .

Q. What methodologies resolve contradictions in reported degradation kinetics of methylated aromatic amines under environmental conditions?

- Methodological Answer :

- Contradiction Analysis : Discrepancies in OH radical-mediated degradation rates (e.g., conflicting rate constants) may arise from experimental conditions (e.g., pH, solvent systems). Replicate studies using laser flash photolysis to isolate OH radical interactions .

- Advanced Techniques : Employ high-resolution mass spectrometry (HRMS) to identify transient intermediates. For example, hydroxylated or demethylated products can be tracked using isotopic labeling (e.g., ¹³C-methyl groups) .

- Computational Modeling : Density functional theory (DFT) calculations can predict degradation pathways and reconcile experimental data by simulating transition states for methyl group oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.